

# Isopropenyl Formate: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isopropenyl formate*

Cat. No.: *B3327299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isopropenyl formate** (prop-1-en-2-yl formate) is a small ester molecule belonging to the vinyl ester class of organic compounds. While its structural isomer, isopropyl formate, is well-documented, **isopropenyl formate** is a less common chemical with limited available experimental data. This guide synthesizes the known information regarding its chemical and physical properties, expected reactivity based on its structure, and plausible synthetic approaches. Due to the scarcity of published experimental protocols and spectral data specifically for **isopropenyl formate**, this document also draws upon general characteristics of vinyl esters to provide a predictive context for its chemical behavior.

## Core Chemical Properties

**Isopropenyl formate** is characterized by the presence of a formate ester group attached to an isopropenyl group. The key feature is the vinyl double bond, which significantly influences its reactivity compared to its saturated analog, isopropyl formate.

## Identification

Basic identification and computed properties for **isopropenyl formate** are summarized below. It is important to note that extensive experimental data for properties such as boiling point, melting point, and density are not readily available in published literature.

Property	Value	Source
IUPAC Name	prop-1-en-2-yl formate	[1]
Synonyms	Isopropenyl formate, Formic acid 1-propen-2-yl ester	[1]
CAS Number	32978-00-0	[1]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	86.09 g/mol	[1]
Canonical SMILES	CC(=C)OC=O	[1]
InChI Key	CAVPDPHVQVHXCQ-UHFFFAOYSA-N	[1]

## Physicochemical Properties (Computed)

The following table lists computed physicochemical properties. These are theoretical predictions and should be used as estimates in the absence of experimental data.

Property	Value	Source
XLogP3	0.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Exact Mass	86.036779430 Da	[1]
Topological Polar Surface Area	26.3 Å <sup>2</sup>	[1]

One piece of experimental data available is the Kovats Retention Index, a value used in gas chromatography.

Property	Value	Condition	Source
Kovats Retention Index	905	Standard polar	[1]

## Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **isopropenyl formate** are not widely published. However, its structure as a vinyl ester provides a strong basis for predicting its chemical behavior.

## General Reactivity of Vinyl Esters

Vinyl esters are known for their susceptibility to polymerization and hydrolysis.

- **Polymerization:** The carbon-carbon double bond in the isopropenyl group is activated, making it a monomer for free-radical polymerization. This is a characteristic reaction of vinyl compounds.
- **Hydrolysis:** The ester linkage can be hydrolyzed under acidic or basic conditions to yield formic acid and the enol form of acetone (isopropanol), which would rapidly tautomerize to acetone. The hydrolysis of vinyl esters is typically faster than that of their saturated alkyl ester counterparts.
- **Electrophilic Addition:** The double bond can undergo electrophilic addition reactions, though the reactivity is influenced by the adjacent oxygen atom.

## Stability

**Isopropenyl formate** is expected to be sensitive to heat, light, and the presence of acids or bases, which can catalyze its hydrolysis or polymerization. Like many esters, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

## Plausible Experimental Protocols

Specific, validated experimental protocols for the synthesis of **isopropenyl formate** are not available in the reviewed literature. However, a common method for the synthesis of vinyl esters is the transvinylation reaction or direct vinylation.

## Hypothetical Synthesis via Transvinylation

A plausible route to **isopropenyl formate** is the acid-catalyzed transvinylation from a commercially available vinyl ester, such as vinyl acetate, with formic acid. This method avoids the direct use of acetylene, which is often employed for vinyl ester synthesis but requires specialized equipment.

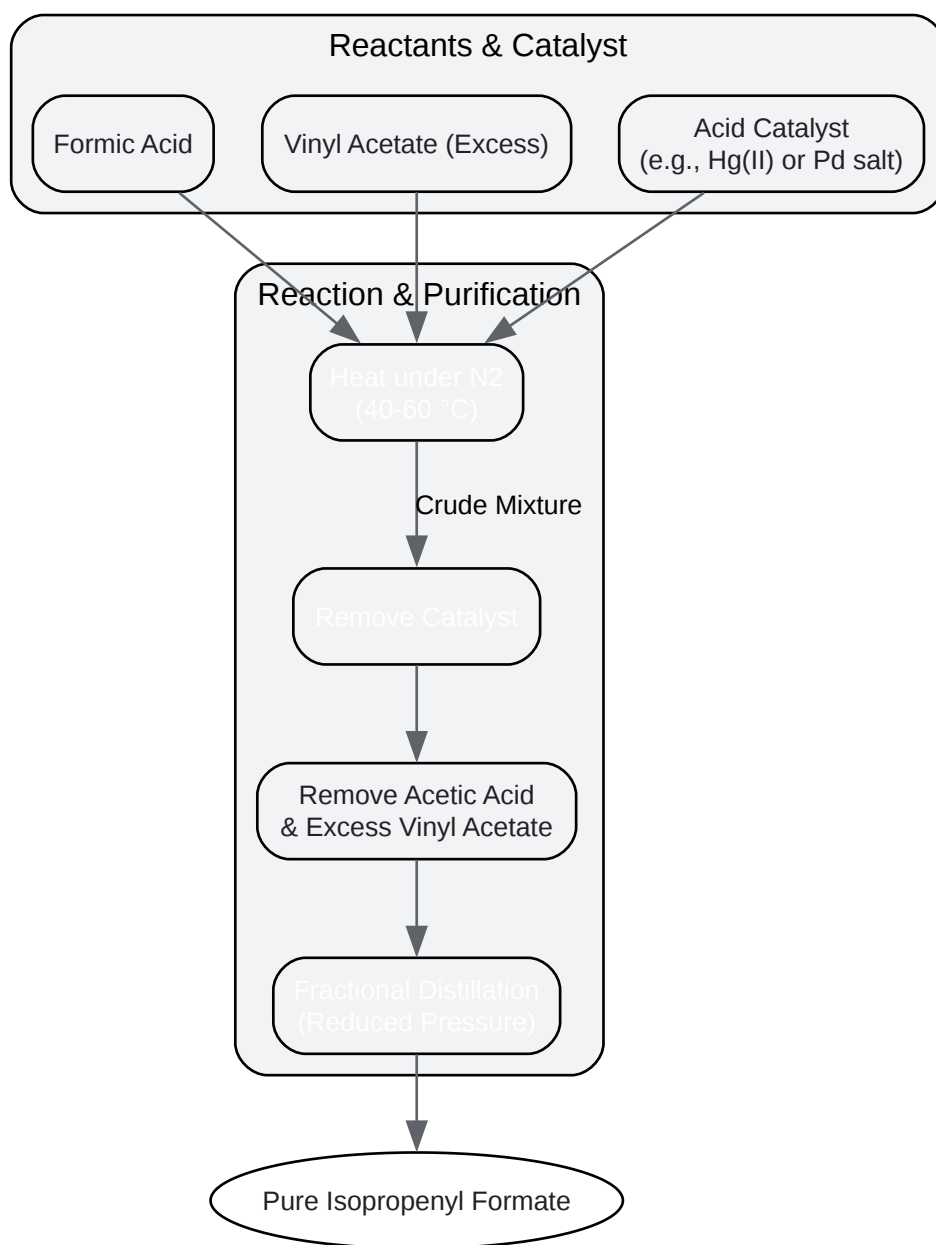
Reaction: Vinyl Acetate + Formic Acid  $\rightleftharpoons$  **Isopropenyl Formate** + Acetic Acid

Proposed Experimental Protocol:

- **Reaction Setup:** A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with formic acid and a suitable catalyst, such as a mercury(II) salt on a solid support or a palladium catalyst.
- **Reagents:** Vinyl acetate is added in excess to drive the equilibrium towards the product.
- **Reaction Conditions:** The mixture is heated under an inert atmosphere (nitrogen) to a temperature sufficient to promote the exchange, typically in the range of 40-60 °C. The reaction progress would be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Workup and Purification:** Upon completion, the catalyst would be removed by filtration. The excess vinyl acetate and the acetic acid byproduct would be removed by distillation. The final product, **isopropenyl formate**, would be purified by fractional distillation under reduced pressure to prevent polymerization.

Note: This is a generalized, hypothetical protocol. The specific conditions, catalyst, and purification methods would require experimental optimization.

The logical workflow for this synthesis is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of **isopropenyl formate**.

## Predicted Spectral Data

Without experimental spectra, predictions can be made based on the structure of **isopropenyl formate**.

### <sup>1</sup>H NMR Spectroscopy

- Formyl Proton ( $\text{-O-CH=O}$ ): A singlet is expected in the downfield region, typically around  $\delta$  8.0-8.2 ppm.
- Vinylic Protons ( $\text{=CH}_2$ ): Two distinct signals are expected for the geminal protons on the double bond, likely appearing as doublets or multiplets in the region of  $\delta$  4.5-5.0 ppm.
- Methyl Protons ( $\text{-CH}_3$ ): A singlet for the three methyl protons is expected further upfield, likely in the region of  $\delta$  1.9-2.2 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

- Carbonyl Carbon ( $\text{C=O}$ ): A signal in the range of  $\delta$  160-165 ppm.
- Vinylic Carbons: Two signals, one for the quaternary carbon attached to the oxygen ( $\text{C=}$ ) around  $\delta$  140-145 ppm and one for the terminal methylene carbon ( $\text{=CH}_2$ ) around  $\delta$  95-100 ppm.
- Methyl Carbon ( $\text{-CH}_3$ ): A signal in the aliphatic region, around  $\delta$  20-25 ppm.

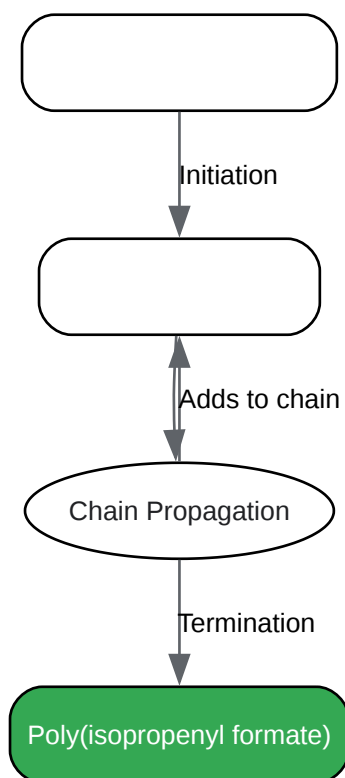
## IR Spectroscopy

- C=O Stretch (Ester): A strong, characteristic absorption band is expected around 1720-1740  $\text{cm}^{-1}$ .
- C=C Stretch (Alkene): A medium intensity band around 1640-1680  $\text{cm}^{-1}$ .
- C-O Stretch (Ester): A strong band in the region of 1100-1300  $\text{cm}^{-1}$ .
- =C-H Bending (Out-of-plane): A strong band around 890-900  $\text{cm}^{-1}$  is characteristic of a disubstituted geminal alkene.

## Signaling Pathways and Applications

There are no known biological signaling pathways directly involving **isopropenyl formate**. As a reactive monomer, its primary potential application would be in polymer chemistry for the synthesis of specialty polymers with formate side groups. These polymers could have applications in areas such as photoresists, adhesives, or coatings, where the properties imparted by the formate group are desirable.

The general polymerization of a vinyl monomer is represented by the following logical diagram.



[Click to download full resolution via product page](#)

Caption: General scheme for free-radical polymerization of **isopropenyl formate**.

## Conclusion

**Isopropenyl formate** is a chemical compound for which there is a notable lack of comprehensive, publicly available experimental data. This guide has provided a summary of its known identifiers and computed properties. Furthermore, based on its classification as a vinyl ester, predictions regarding its reactivity, stability, and spectral characteristics have been made. The provided synthesis protocol is hypothetical and would require laboratory validation. For professionals in research and drug development, this document serves as a foundational reference, highlighting the current knowledge gaps and providing a theoretical framework for working with this compound. Further experimental investigation is necessary to fully characterize the chemical properties of **isopropenyl formate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isopropenyl formate | C<sub>4</sub>H<sub>6</sub>O<sub>2</sub> | CID 537387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isopropenyl Formate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3327299#isopropenyl-formate-chemical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)